(3E,5E,11E,13Z)-16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (3E,5E,11E,13Z)-16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 108351-33-3
VCID: VC0008793
InChI: InChI=1S/C44H70O12/c1-13-14-15-18-34-29(6)37(54-38-23-33(45)41(48)32(9)53-38)24-44(52-12,56-34)31(8)40(47)30(7)42-35(50-10)19-16-17-25(2)20-27(4)39(46)28(5)21-26(3)22-36(51-11)43(49)55-42/h13-19,21-22,27-35,37-42,45-48H,20,23-24H2,1-12H3/b14-13+,18-15+,19-16-,25-17+,26-21+,36-22+
SMILES: CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C
Molecular Formula: C44H70O12
Molecular Weight: 791 g/mol

(3E,5E,11E,13Z)-16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

CAS No.: 108351-33-3

Main Products

VCID: VC0008793

Molecular Formula: C44H70O12

Molecular Weight: 791 g/mol

(3E,5E,11E,13Z)-16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one - 108351-33-3

CAS No. 108351-33-3
Product Name (3E,5E,11E,13Z)-16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Molecular Formula C44H70O12
Molecular Weight 791 g/mol
IUPAC Name (3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Standard InChI InChI=1S/C44H70O12/c1-13-14-15-18-34-29(6)37(54-38-23-33(45)41(48)32(9)53-38)24-44(52-12,56-34)31(8)40(47)30(7)42-35(50-10)19-16-17-25(2)20-27(4)39(46)28(5)21-26(3)22-36(51-11)43(49)55-42/h13-19,21-22,27-35,37-42,45-48H,20,23-24H2,1-12H3/b14-13+,18-15+,19-16-,25-17+,26-21+,36-22+
Standard InChIKey NMRJNTQQIGHZHW-HVMOMMIXSA-N
Isomeric SMILES C/C=C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(\CC(C(C(/C=C(/C=C(\C(=O)O2)/OC)\C)C)O)C)/C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C
SMILES CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C
Canonical SMILES CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)OC)OC3CC(C(C(O3)C)O)O)C
Synonyms HS-6, N. otitidiscaviarum
HS-6, Nocardia
PubChem Compound 6442106
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator